2-(4-Propoxybenzoyl)oxazole
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Overview
Description
2-(4-Propoxybenzoyl)oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound features a propoxy group attached to the benzoyl moiety, which is further connected to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propoxybenzoyl)oxazole typically involves the condensation of 4-propoxybenzoyl chloride with 2-aminooxazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Propoxybenzoyl)oxazole can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkoxides or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: 2-(4-Propoxybenzyl)oxazole.
Substitution: 2-(4-Alkoxybenzoyl)oxazole.
Scientific Research Applications
2-(4-Propoxybenzoyl)oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Propoxybenzoyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The propoxybenzoyl moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxybenzoyl)oxazole: Similar structure but with a methoxy group instead of a propoxy group.
2-(4-Ethoxybenzoyl)oxazole: Contains an ethoxy group in place of the propoxy group.
2-(4-Butoxybenzoyl)oxazole: Features a butoxy group instead of a propoxy group.
Uniqueness
2-(4-Propoxybenzoyl)oxazole is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The length and flexibility of the propoxy chain can affect the compound’s ability to interact with various molecular targets, potentially leading to different pharmacological profiles compared to its analogs.
Properties
IUPAC Name |
1,3-oxazol-2-yl-(4-propoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-8-16-11-5-3-10(4-6-11)12(15)13-14-7-9-17-13/h3-7,9H,2,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFJQNFEAWRNBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642098 |
Source
|
Record name | (1,3-Oxazol-2-yl)(4-propoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-20-8 |
Source
|
Record name | (1,3-Oxazol-2-yl)(4-propoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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